

An In-depth Technical Guide to the Ala-Thr Dipeptide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ala-Thr

Cat. No.: B13897693

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of the L-alanyl-L-threonine (**Ala-Thr**) dipeptide. It is intended for researchers and professionals in the fields of biochemistry, drug development, and peptide science.

Chemical Structure and Identifiers

The **Ala-Thr** dipeptide is formed from the amino acids L-alanine and L-threonine through a peptide bond. Its chemical structure and key identifiers are summarized below.

Identifier	Value
IUPAC Name	(2S,3R)-2-[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoic acid
Molecular Formula	C ₇ H ₁₄ N ₂ O ₄
Molecular Weight	190.20 g/mol
Canonical SMILES	C[C@H](--INVALID-LINK--NC(=O)--INVALID-LINK--N)O
InChI Key	BUQICHWNXBIBOG-LMVFSUKVSA-N
CAS Number	24032-50-6

Physicochemical Properties

The physicochemical properties of the **Ala-Thr** dipeptide are crucial for its handling, analysis, and potential applications.

Property	Value
pKa ₁ (α-carboxyl group)	~2.34 (Estimated)
pKa ₂ (α-amino group)	~9.10 (Estimated)
Isoelectric Point (pI)	~5.72 (Estimated) [1]
LogP	-4.01 (Extrapolated)
Physical Description	Solid

Note: Experimental pKa and pI values for the **Ala-Thr** dipeptide are not readily available in the literature. The provided values are estimated based on the pKa values of the constituent amino acids, alanine (pKa₁ ≈ 2.34, pKa₂ ≈ 9.69) and threonine (pKa₁ ≈ 2.09, pKa₂ ≈ 9.10). The isoelectric point is calculated as the average of the pKa values of the terminal carboxyl and amino groups of the dipeptide.

Synthesis of Ala-Thr Dipeptide

The synthesis of **Ala-Thr** can be achieved through both liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS). Both methods rely on the protection of reactive functional groups to ensure the correct peptide bond formation.

Liquid-Phase Peptide Synthesis (LPPS)

LPPS involves the stepwise addition of protected amino acids in a solution.^[2] This method is well-suited for the synthesis of short peptides like dipeptides.

Experimental Protocol: Liquid-Phase Synthesis of L-Alanyl-L-Threonine

- N-terminal Protection of L-Alanine:
 - Dissolve L-alanine in a suitable solvent system (e.g., a mixture of dioxane and water).
 - Add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), and a base (e.g., sodium bicarbonate) to introduce the Boc protecting group onto the amino group of alanine.
 - Isolate the resulting Boc-Ala-OH.
- C-terminal Protection of L-Threonine:
 - Protect the carboxyl group of L-threonine, for example, as a methyl or benzyl ester, to prevent its participation in the coupling reaction.
- Coupling Reaction:
 - Dissolve the protected Boc-Ala-OH and the C-terminally protected L-threonine in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide).
 - Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), to facilitate the formation of the peptide bond.
 - Allow the reaction to proceed to completion.
- Deprotection:

- Remove the N-terminal Boc group from the dipeptide using an acid, such as trifluoroacetic acid (TFA).
- Remove the C-terminal ester group, for instance, by saponification or hydrogenolysis, to yield the unprotected **Ala-Thr** dipeptide.
- Purification:
 - Purify the crude dipeptide using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

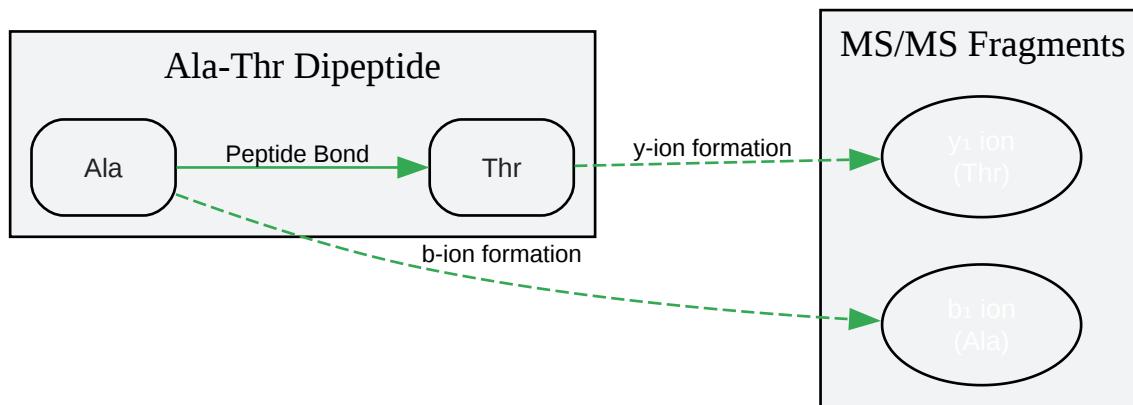
Solid-Phase Peptide Synthesis (SPPS)

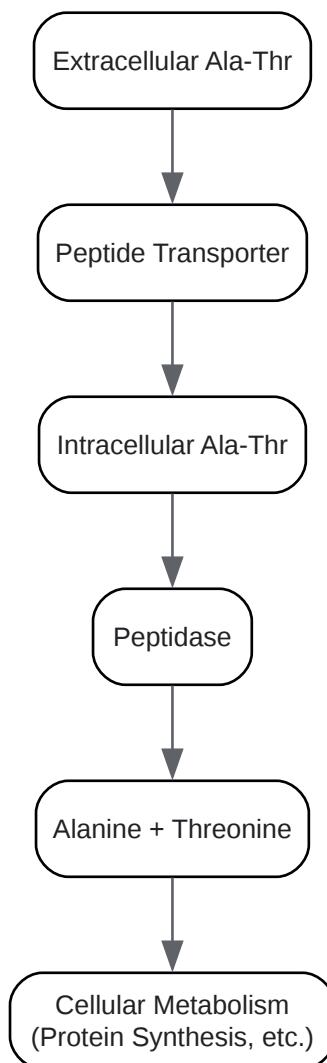
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.^[3] This method is highly efficient and allows for easy removal of excess reagents and byproducts.

Experimental Protocol: Solid-Phase Synthesis of L-Alanyl-L-Threonine

- Resin Preparation:
 - Start with a resin pre-loaded with Fmoc-protected L-threonine (Fmoc-Thr-Wang resin).
Swell the resin in a suitable solvent like dimethylformamide (DMF).
- Fmoc Deprotection:
 - Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the threonine residue, exposing the free amino group.
- Amino Acid Coupling:
 - Activate the carboxyl group of Fmoc-protected L-alanine (Fmoc-Ala-OH) using a coupling agent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIEA).
 - Add the activated Fmoc-Ala-OH to the resin and allow the coupling reaction to proceed.
- Cleavage and Deprotection:

- After the final coupling step, treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to cleave the dipeptide from the resin and remove the side-chain protecting groups.
- Purification:
 - Precipitate the crude peptide in cold diethyl ether, and then purify it using RP-HPLC.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Khan Academy [khanacademy.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Ala-Thr Dipeptide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13897693#ala-thr-dipeptide-chemical-structure\]](https://www.benchchem.com/product/b13897693#ala-thr-dipeptide-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com